Direct yellow 44

CAS No.: 8005-52-5

Cat. No.: VC7849602

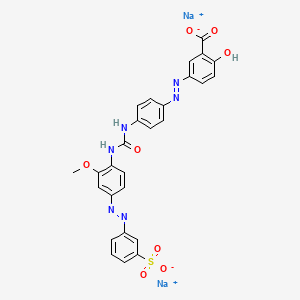

Molecular Formula: C27H20N6Na2O8S

Molecular Weight: 634.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 8005-52-5 |

|---|---|

| Molecular Formula | C27H20N6Na2O8S |

| Molecular Weight | 634.5 g/mol |

| IUPAC Name | disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate |

| Standard InChI | InChI=1S/C27H22N6O8S.2Na/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36;;/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40);;/q;2*+1/p-2 |

| Standard InChI Key | PBOIUUROGJVVNC-UHFFFAOYSA-L |

| SMILES | COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Direct Yellow 44 (C.I. 29000) is a disodium salt with the molecular formula C₂₇H₂₀N₆Na₂O₈S and a molecular weight of 634.53 g/mol . As a double azo compound, it features two azo (-N=N-) groups, which are central to its chromophoric properties. The SMILES notation for its structure is:

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)NN=C4C=CC(=O)C(=C4)C(=O)[O-].[Na+].[Na+] .

Key Physicochemical Characteristics

-

Solubility: Highly soluble in water (60 g/L at 90°C), yielding a greenish-yellow solution, and slightly soluble in alcohol .

-

Reactivity:

-

Lightfastness: Classified under A by the Society of Dyers and Colourists (SDC), indicating moderate resistance to fading under light exposure .

Table 1: Chemical Identifiers of Direct Yellow 44

| Property | Value |

|---|---|

| CAS Registry Number | 8005-52-5 |

| Molecular Formula | C₂₇H₂₀N₆Na₂O₈S |

| Molecular Weight | 634.53 g/mol |

| Synonyms | Direct Fast Yellow GC, Sirius Yellow GC |

| Physical Form | Crystalline powder |

Synthesis and Manufacturing

The production of Direct Yellow 44 involves a multi-step synthesis process combining diazotization and coupling reactions :

-

Compound A Synthesis:

-

Diazotization of 3-aminobenzenesulfonic acid followed by coupling with (2-methoxyphenylamino)methanesulfonic acid.

-

The intermediate is sulfonated to enhance water solubility.

-

-

Compound B Synthesis:

-

Diazotization of 4-nitrobenzenamine and coupling with 2-hydroxybenzoic acid.

-

Reduction of the nitro group to an amine.

-

-

Final Product:

-

Compounds A and B are mixed and subjected to light gasification to yield Direct Yellow 44.

-

Table 2: Key Synthesis Steps

| Step | Reactants | Process | Outcome |

|---|---|---|---|

| 1 | 3-Aminobenzenesulfonic acid | Diazotization | Intermediate A |

| 2 | 4-Nitrobenzenamine | Coupling, reduction | Intermediate B |

| 3 | A + B | Mixing, gasification | Direct Yellow 44 |

Industrial Applications

Direct Yellow 44 is prized for its ability to dye cellulose-based materials without requiring mordants. Key applications include:

-

Textiles: Effective on cotton, viscose, silk, and polyamide fibers, producing a light yellow hue .

-

Blended Fabrics: Suitable for polyester-cotton blends, though metal ions (e.g., Cu²⁺, Fe³⁺) may alter color tones .

-

Non-Textile Uses:

-

Leather: Imparts durable coloration.

-

Paper: Enhances brightness in specialty papers.

-

Inks: Used in formulations requiring water solubility.

-

Metal Ion Sensitivity

-

Copper ions: Shift color to darker red (Class 3 sensitivity).

-

Iron ions: Cause reddish discoloration (Class 4 sensitivity) .

| Parameter | Detail |

|---|---|

| Oral Toxicity | Harmful; causes stomach discomfort |

| Target Organs | Gastrointestinal tract |

| First Aid Measures | Rinse mouth, seek medical attention if ingested |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume